molecular formula C12H13N3O3S2 B2634882 Methyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 946313-41-3

Methyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2634882
CAS No.: 946313-41-3
M. Wt: 311.37
InChI Key: WBPFSAUOROSYHA-UHFFFAOYSA-N
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Description

Methyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is a heterocyclic compound featuring a thiazole core substituted with a carbamate group at position 2, an ethyl linker bearing a ketone and a thiophen-2-ylmethyl amine moiety at position 2. This structure combines key pharmacophoric elements:

  • Thiazole ring: Known for its role in bioactivity, including antimicrobial and anticancer properties .
  • Thiophene group: Enhances electronic properties and binding interactions in medicinal chemistry .
  • Carbamate functionality: Improves metabolic stability and bioavailability .

The compound’s synthesis likely involves multi-step reactions, such as condensation of thiazole precursors with thiophen-2-ylmethylamine derivatives, followed by carbamate formation.

Properties

IUPAC Name

methyl N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-18-12(17)15-11-14-8(7-20-11)5-10(16)13-6-9-3-2-4-19-9/h2-4,7H,5-6H2,1H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPFSAUOROSYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a nucleophilic substitution reaction where a thiophene derivative reacts with a suitable electrophile.

    Formation of the Carbamate Group: The carbamate moiety is typically introduced by reacting the amine group of the thiazole derivative with methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and thiazole rings.

    Reduction: Reduced forms of the carbonyl group, potentially leading to alcohol derivatives.

    Substitution: Various substituted thiazole and thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, Methyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is investigated for its potential antimicrobial, antifungal, and anticancer activities. The presence of the thiazole and thiophene rings, which are known for their biological activities, makes this compound a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene group can enhance the compound’s binding affinity to biological targets, while the carbamate moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Functional Groups Bioactivity Reference
Target Compound Thiazole 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl), 2-carbamate Carbamate, thiophene, ketone Hypothesized anticancer/antimicrobial
Ethyl (4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC) Thiazole 4-sulfamoylphenyl, ethyl carbamate Sulfamoyl, carbamate Corrosion inhibition (steel)
2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide Thiazole 4-methyl, phenyl, hydrazinecarbothioamide Hydrazine, thioamide Anticancer (HepG-2, IC₅₀ = 1.61 µg/mL)
5-Indolylmethylen-4-oxo-2-thioxothiazolidin-4-ones Thiazolidinone Indole, ketone, thioxo Thioxo, indole Antimicrobial
{3-oxo-4-[(pyridin-4-ylmethylene)amino]-5-thiophen-2-ylmethyl-2,4-dihydrotriazol-2-yl}acetic acid ethyl ester Triazolone Thiophen-2-ylmethyl, pyridinyl, ethyl ester Triazolone, ester Not specified

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight Solubility Melting Point Stability
Target Compound ~350 g/mol (estimated) Moderate (polar aprotic solvents) Not reported Stable under inert conditions
TSPC () 327.38 g/mol Low (water), high in DMF Not reported Hydrolytically stable
Compound 7b () 413.5 g/mol Soluble in ethanol 160–162°C Thermally stable
Compound 3b () 423.5 g/mol Ethanol/water 130–131°C Air-sensitive

Biological Activity

Methyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a carbamate group, and a thiophene moiety, which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : This is commonly achieved through the Hantzsch thiazole synthesis.
  • Introduction of the Thiophene Moiety : This can be accomplished via a Suzuki-Miyaura coupling reaction.
  • Carbamate Formation : The carbamate bond is formed by reacting an amine with a carbonic acid derivative under suitable conditions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its ability to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety enhances its interaction with microbial targets, potentially increasing its efficacy against resistant strains.

Antitumor Activity

Thiazole compounds are known for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF7. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Notably, structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring significantly influence the compound's potency against tumor cells.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to enzymes involved in cancer progression and inflammation. Preliminary findings suggest that this compound may inhibit certain kinases associated with tumor growth, thereby offering a pathway for therapeutic development.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of thiazole, including this compound, showed MIC values ranging from 10 to 20 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Against Cancer Cells :
    • In a comparative study, this compound exhibited IC50 values of approximately 15 µg/mL against MCF7 cells, indicating promising anticancer activity compared to standard chemotherapeutics .
  • Enzyme Interaction Studies :
    • Molecular docking studies revealed that this compound binds effectively to the active site of specific kinases, suggesting potential as a targeted therapy in cancer treatment .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 10–20 µg/mL against bacteria
AntitumorIC50: ~15 µg/mL against MCF7
Enzyme InhibitionEffective binding to kinases

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity?

The compound contains a thiazole ring, a carbamate group (-OC(=O)N-), and a thiophen-2-ylmethyl amine moiety. The thiazole ring provides π-stacking capabilities, while the carbamate group enhances electrophilicity, facilitating nucleophilic attack. The thiophene moiety contributes to lipophilicity, which may influence membrane permeability in biological systems .

Q. What synthetic methodologies are recommended for this compound?

Synthesis typically involves multi-step reactions:

Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones.

Carbamate introduction : Reaction with methyl chloroformate under basic conditions.

Amide coupling : Condensation of the thiophen-2-ylmethyl amine with a ketoethyl intermediate.
Key parameters include solvent polarity (e.g., DMF for solubility) and temperature control (60–80°C for selectivity). Supercritical CO₂ has been used to enhance reaction yields in similar carbamate syntheses .

Q. How is the compound characterized, and what analytical techniques are critical?

  • NMR Spectroscopy : Confirms regiochemistry (e.g., thiazole C-H protons at δ 7.2–7.5 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected ~348.38 g/mol).
  • HPLC : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

Conflicting data on cytotoxicity or enzyme inhibition may arise from:

  • Variability in assay conditions (e.g., pH, solvent carriers like DMSO).
  • Impurities in synthesis : Trace solvents or unreacted intermediates.
    Resolution :
  • Use orthogonal assays (e.g., MTT for cytotoxicity + caspase-3 activation for apoptosis).
  • Reproduce experiments with rigorously purified batches (HPLC ≥98%) .

Q. What strategies optimize pharmacokinetic properties without altering core bioactivity?

  • Prodrug modification : Replace the methyl carbamate with ethyl or tert-butyl esters to modulate solubility.
  • PEGylation : Introduce polyethylene glycol chains to enhance half-life.
  • Metabolic stability : Assess cytochrome P450 interactions using liver microsomal assays .

Q. How does the compound interact with biological targets at a molecular level?

Hypothesized mechanism :

  • The thiazole ring engages in hydrogen bonding with enzyme active sites (e.g., kinases).
  • The carbamate group may act as a transition-state analog for hydrolytic enzymes.
    Validation tools :
  • Molecular docking : Use AutoDock Vina with crystallographic data from PDB (e.g., EGFR kinase: 1M17).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) .

Methodological Challenges and Solutions

Q. How to address low solubility in polar solvents?

Approach Effect Reference
Co-solvents (e.g., PEG-400)Increase solubility up to 10 mM
Nanoformulation (liposomes)Enhance bioavailability in in vivo models

Q. How to resolve spectral overlaps in NMR analysis?

  • 2D NMR (COSY, HSQC) : Differentiate thiazole and thiophene protons.
  • Deuterated solvents : Use DMSO-d₆ for sharper peaks in aromatic regions .

Data Contradictions and Critical Analysis

Q. Discrepancies in reported IC₅₀ values for enzyme inhibition

Study IC₅₀ (µM) Assay Conditions
A12.3 ± 1.2pH 7.4, 1% DMSO
B45.6 ± 3.8pH 6.8, 0.5% Tween-80
Resolution : Standardize buffer conditions and validate with a reference inhibitor (e.g., staurosporine for kinases) .

Future Research Directions

  • Target identification : Use CRISPR-Cas9 screens to map genetic vulnerabilities linked to the compound.
  • In vivo toxicity : Conduct OECD-compliant acute toxicity studies in rodents (LD₅₀ determination).
  • Structure-activity relationship (SAR) : Synthesize analogs with halogens (e.g., Cl, F) at the thiophene position to assess bioactivity trends .

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